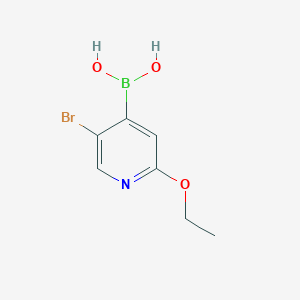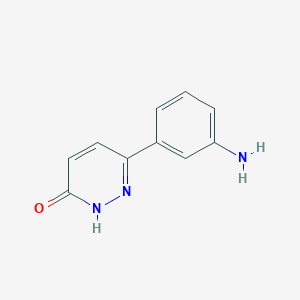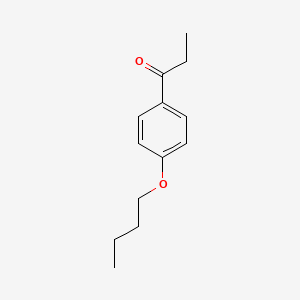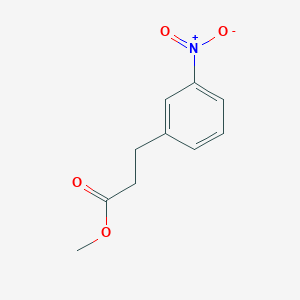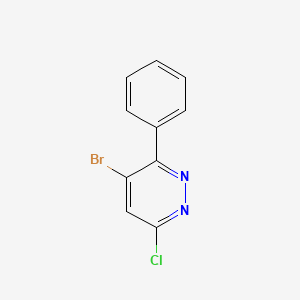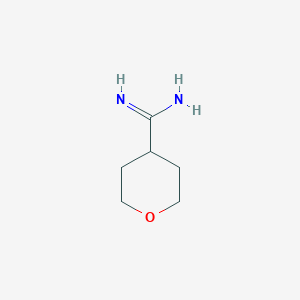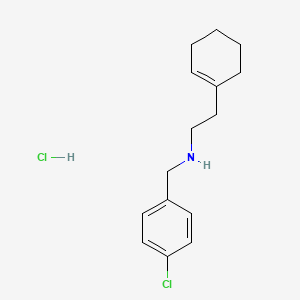
N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-YL)-1-ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-YL)-1-ethanamine hydrochloride is a useful research compound. Its molecular formula is C15H21Cl2N and its molecular weight is 286.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A series of compounds, including derivatives similar to N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-YL)-1-ethanamine hydrochloride, have been synthesized for their potential antimicrobial properties. For instance, novel Schiff bases derived from tryptamine, characterized by their antibacterial and antifungal activities, were created through condensation reactions. These compounds exhibited significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Rajeswari & Santhi, 2019).
Antiamoebic and Cytotoxicity Studies
Chalcones bearing N-substituted ethanamine tails have been synthesized and evaluated for their antiamoebic activity against Entamoeba histolytica. Several compounds showed better activity than the standard drug metronidazole, with some demonstrating low toxicity to non-small cell lung cancer cell lines. This research underscores the therapeutic potential of these compounds in treating amoebic infections while maintaining low cytotoxicity (Zaidi et al., 2015).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of this compound and its derivatives involve complex reactions, such as dehydrochlorination of chloroform leading to amine hydrochloride and dichlorocarbene formation. These reactions have been studied for their implications in organic synthesis and the development of new chemical entities (Lazareva & Lazarev, 2011).
DNA Binding and Cytotoxicity
The DNA binding properties and cytotoxic effects of Cu(II) complexes of tridentate ligands, which may include structures similar to this compound, have been explored. These complexes show good DNA binding propensity and induce minor structural changes in DNA, suggesting potential applications in the development of therapeutic agents that target DNA (Kumar et al., 2012).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(cyclohexen-1-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN.ClH/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13;/h4,6-9,17H,1-3,5,10-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBMDRQWKLWEJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCC2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
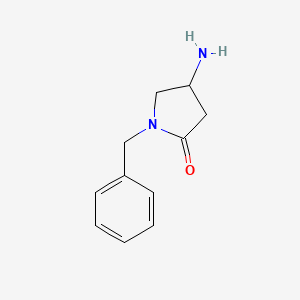
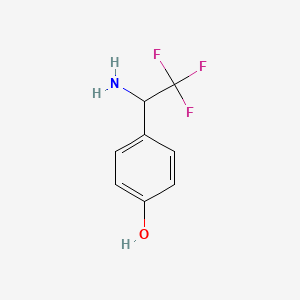
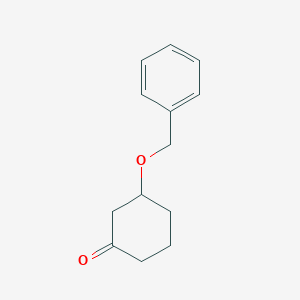
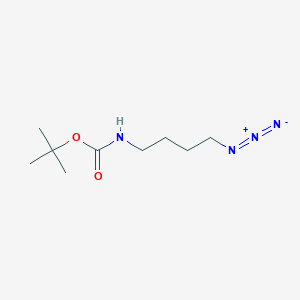

![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)
